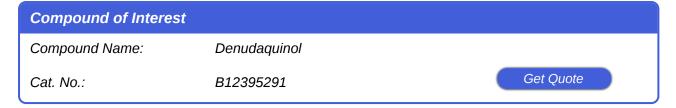


Physical and chemical properties of Denudaquinol

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An In-depth Technical Guide to the Physical and Chemical Properties of **Denudaquinol**

Introduction

Denudaquinol is a natural phenolic compound first isolated from the matured fruits of Magnolia denudata[1][2]. It belongs to the class of meroterpenoids, which are hybrid natural products containing both a terpenoid and a polyketide-derived moiety. Its structure features a hydroquinone ring substituted with a geranyl side chain and a methyl acetate group. This unique combination of functional groups imparts a range of interesting chemical properties and biological activities. Research has highlighted its cytotoxic effects against certain cell lines, suggesting potential for further investigation in drug development[2][3][4].

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Denudaquinol**, intended for researchers, scientists, and professionals in the field of drug development.

General and Physicochemical Properties

Denudaquinol is identified by its specific molecular formula and IUPAC name. Its physicochemical properties, largely predicted through computational models, offer insights into its behavior in biological systems, such as absorption and membrane permeability[5].

Table 1: General and Predicted Physicochemical Properties of **Denudaquinol**



Property	Value	Reference	
IUPAC Name	methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate	[5]	
Synonyms	1189105-40-5, HY-N10936, DA-72664, CS-0637626 [5]		
CAS Number	1189105-40-5	[5]	
Molecular Formula	C19H26O4	[5][6]	
Molecular Weight	318.41 g/mol	[6]	
Monoisotopic Mass	318.183 g/mol	[5]	
Appearance	Yellow oil (inferred from related compounds)	[1][7]	
XLogP	4.8	[5]	
Topological Polar Surface Area	66.8 Å ² [5]		
Hydrogen Bond Donor Count	2	[5]	
Hydrogen Bond Acceptor Count	4	[5]	
Rotatable Bond Count	8	[5]	

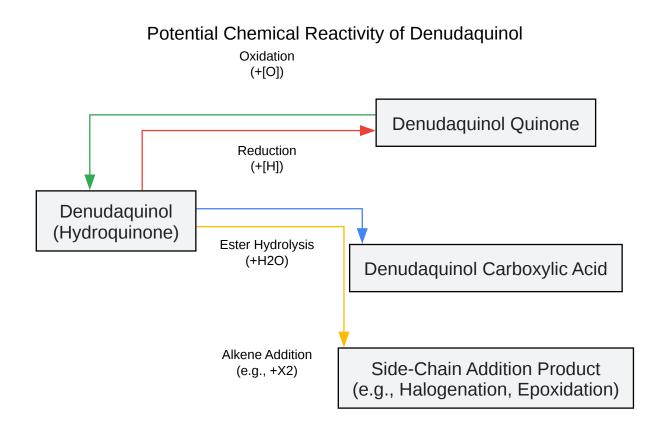
Chemical Structure and Reactivity

The chemical structure of **Denudaquinol** is central to its properties and biological function. It consists of three key regions: a hydroquinone core, a C10 geranyl lipid chain, and a methyl ester functional group.

Hydroquinone Core: The 1,4-dihydroxybenzene moiety is susceptible to oxidation, a
common characteristic of hydroquinones which allows them to act as antioxidants by
converting to the corresponding p-quinone[8]. This redox activity is often implicated in their
biological effects.



- Geranyl Side Chain: This unsaturated terpenoid chain increases the lipophilicity of the molecule, likely influencing its ability to cross cell membranes. The double bonds within the chain are potential sites for addition reactions.
- Methyl Ester Group: The ester is subject to hydrolysis, which could occur chemically or be
 catalyzed by esterase enzymes in a biological system. **Denudaquinol** is structurally related
 to the natural lactone denudalide, and it has been suggested that **Denudaquinol** could, in
 principle, be formed by the methanolic hydrolysis of denudalide, although this conversion
 has not been demonstrated experimentally[1][7].



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Caption: Potential chemical transformations of **Denudaquinol**.

Spectroscopic Data

The structure of **Denudaquinol** was elucidated using a combination of spectroscopic techniques. High-resolution mass spectrometry confirmed its molecular formula, while NMR spectroscopy established the connectivity of its atoms[2].



Table 2: Key Spectroscopic Data for **Denudaquinol**

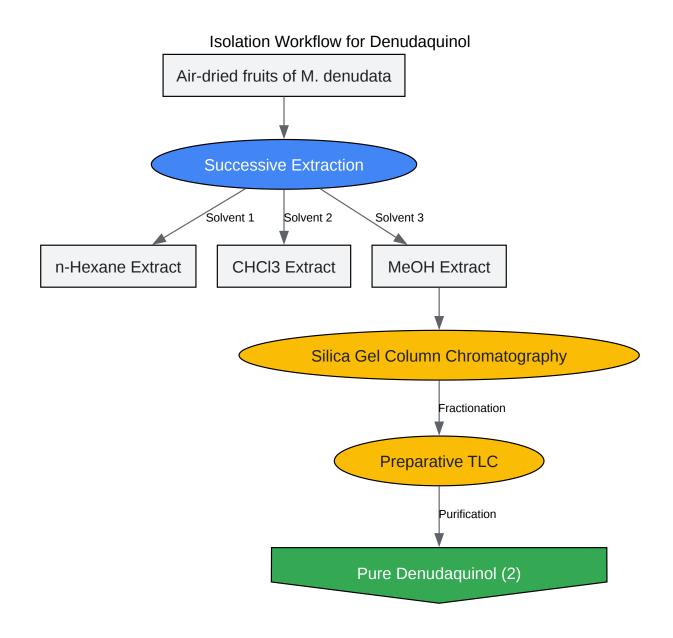
Technique	Observation	Interpretation	Reference
HR-EIMS	[M]+ peak at m/z 318.1840	Confirms molecular formula C19H26O4	[2]
IR	Strong absorption at 1708 cm ⁻¹	Presence of a carbonyl group (methyl ester)	[2]
¹ H-NMR	Singlet at δ 3.66 (3H)	Protons of the methoxy group (- OCH3)	[2]
Singlet at δ 6.43 (1H)	Phenolic hydroxyl proton (-OH)	[2]	
¹³ C-NMR	Signals consistent with aromatic carbons, alkene carbons, and an ester carbonyl.	Confirms the carbon skeleton of the hydroquinone, geranyl, and methyl acetate moieties.	[1][2][7]

Note: Detailed ¹H and ¹³C NMR assignments for the closely related compound Caudiquinol, which shares the same substituted hydroquinone core but has a longer C20 geranylgeranyl chain, have been published and can serve as a reference for interpreting the spectra of **Denudaquinol**[1][7].

Experimental Protocols Isolation and Purification

Denudaquinol was originally isolated from the matured fruits of Magnolia denudata. The general workflow involves extraction followed by chromatographic separation[2].





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Caption: Generalized workflow for the isolation of **Denudaquinol**.

Methodology:

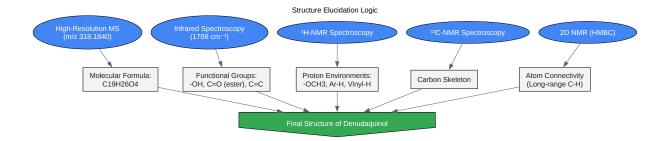
• Material Preparation: The mature fruits of M. denudata are air-dried and ground.



- Extraction: The powdered material is successively extracted with solvents of increasing polarity, typically starting with n-hexane, followed by chloroform (CHCl3), and finally methanol (MeOH)[2].
- Fractionation: The methanol extract, which contains **Denudaquinol**, is subjected to silica gel
 column chromatography to separate compounds based on polarity[2].
- Purification: Fractions containing the target compound are further purified using preparative thin-layer chromatography (p-TLC) to yield pure **Denudaquinol**[2].

Structure Elucidation

The determination of **Denudaquinol**'s chemical structure is a logical process that integrates data from multiple analytical techniques.



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Caption: Integration of spectroscopic data for structure elucidation.

Methodology:

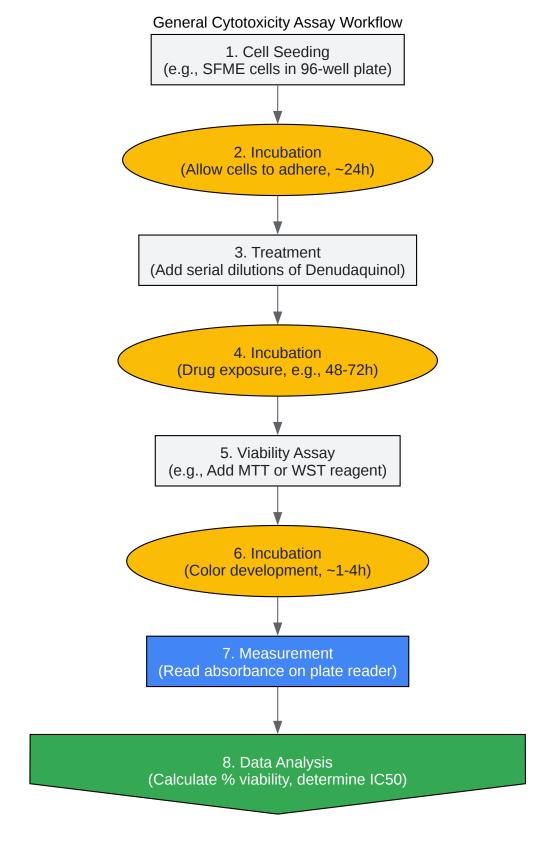


- Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula[2].
- Infrared (IR) Spectroscopy: IR analysis identifies key functional groups by detecting their characteristic vibrational frequencies, such as the carbonyl stretch of the ester group[2].
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR: Identifies the different types of protons and their chemical environments.
 - 13C-NMR: Determines the number and types of carbon atoms.
 - 2D-NMR (e.g., HMBC): Reveals long-range correlations between protons and carbons, which is crucial for establishing the final connectivity of the molecular fragments to deduce the complete structure[2].

Biological Activity Screening: Cytotoxicity Assay

Denudaquinol has been reported to exhibit cytotoxicity against SFME (a human malignant glioma cell line) and r/mHM-SFME-1 cell lines[2][4]. While the specific published protocol is not detailed, a general workflow for an in vitro cytotoxicity assay is described below.





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Caption: Standard workflow for an in vitro cytotoxicity assay.



Methodology:

- Cell Culture: Cancer cells (e.g., SFME) are cultured under standard conditions and seeded into multi-well plates.
- Treatment: After cell adherence, the culture medium is replaced with fresh medium containing various concentrations of **Denudaquinol**. Control wells receive medium with vehicle (e.g., DMSO) only.
- Incubation: The cells are incubated with the compound for a defined period (e.g., 48 or 72 hours).
- Viability Assessment: A viability reagent (such as MTT, WST, or resazurin) is added to each
 well. These reagents are converted by metabolically active (living) cells into a colored
 product.
- Quantification: The amount of colored product, which is proportional to the number of viable cells, is measured using a spectrophotometric plate reader.
- Analysis: Cell viability is calculated relative to the untreated control, and the half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.

Conclusion

Denudaquinol is a meroterpenoid with a well-defined chemical structure characterized by a reactive hydroquinone core, a lipophilic geranyl chain, and a hydrolyzable methyl ester. Its physical and chemical properties have been established through standard analytical methods, and its biological potential is highlighted by its cytotoxic activity. This guide summarizes the core technical information on **Denudaquinol**, providing a foundation for further research into its synthesis, mechanism of action, and potential therapeutic applications.

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